molecular formula C24H20F3N7O3S2 B607901 3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide CAS No. 1235406-09-3

3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide

Cat. No. B607901
CAS RN: 1235406-09-3
M. Wt: 575.5852
InChI Key: UCAVSLIXTXZSRD-UHFFFAOYSA-N
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Description

GX-936, also known as PF-05196233, is a Nav1.7 inhibitor. GX-936 inhibit Nav1.7 through a voltage-sensor trapping mechanism, likely by stabilizing inactivated states of the channel.

Scientific Research Applications

Photodynamic Therapy Applications

3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide and its derivatives have been explored for potential use in photodynamic therapy (PDT). Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, highlighting their useful properties for PDT in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Anti-Inflammatory and Analgesic Properties

Compounds related to 3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide have been studied for their anti-inflammatory and analgesic activities. Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, revealing their potential as anti-inflammatory and analgesic agents (Küçükgüzel et al., 2013).

Pathological Pain Management

The derivatives of this compound have been explored for their effects on pathological pain models. Lobo et al. (2015) synthesized and tested several derivatives for their anti-hyperalgesic action and anti-edematogenic effects, comparable to Celecoxib, in an arthritic pain model (Lobo et al., 2015).

Anticancer and Enzyme Inhibition Potential

The compound's derivatives have shown potential in anticancer applications and enzyme inhibition. Gul et al. (2016) synthesized new benzenesulfonamides showing significant cytotoxic activities and strong inhibition of human cytosolic isoforms, which are crucial for further anti-tumor activity studies (Gul et al., 2016).

Insecticidal Activity

Fadda et al. (2017) utilized a derivative of this compound as a precursor for synthesizing various heterocycles, demonstrating insecticidal activity against the cotton leafworm (Fadda et al., 2017).

Antimicrobial Properties

Idrees, Kola, and Siddiqui (2019) synthesized derivatives incorporating benzofuran and pyrazole moieties, showing promising antimicrobial activities against bacterial strains (Idrees, Kola, & Siddiqui, 2019).

properties

IUPAC Name

3-cyano-4-[2-[2-(1-ethylazetidin-3-yl)pyrazol-3-yl]-4-(trifluoromethyl)phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3N7O3S2/c1-2-33-12-17(13-33)34-20(7-8-30-34)19-10-16(24(25,26)27)3-5-22(19)37-21-6-4-18(9-15(21)11-28)39(35,36)32-23-29-14-31-38-23/h3-10,14,17H,2,12-13H2,1H3,(H,29,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAVSLIXTXZSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1)N2C(=CC=N2)C3=C(C=CC(=C3)C(F)(F)F)OC4=C(C=C(C=C4)S(=O)(=O)NC5=NC=NS5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3N7O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide

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